4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester
Overview
Description
4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester is a complex organic compound belonging to the class of imidazo[4,5-c]pyridine derivatives. This compound features a fused imidazo[4,5-c]pyridine ring system with a hydroxymethyl group at the 4-position, a methyl group at the 3-position, and a carboxylic acid tert-butyl ester at the 5-position. The presence of multiple functional groups makes it a versatile molecule in various chemical and biological applications.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with readily available starting materials such as 3-methylimidazo[4,5-c]pyridine derivatives.
Functional Group Modifications: The hydroxymethyl group can be introduced through a series of reactions involving halogenation, nucleophilic substitution, and reduction steps.
Esterification: The carboxylic acid group is converted to its tert-butyl ester form using tert-butanol in the presence of a strong acid catalyst like sulfuric acid or a coupling reagent like DCC (Dicyclohexylcarbodiimide).
Industrial Production Methods:
Batch Processing: Large-scale synthesis often employs batch processing techniques to ensure consistency and quality control.
Catalysts and Solvents: The use of specific catalysts and solvents is optimized to increase yield and reduce by-products.
Purification: The final product is purified using techniques such as recrystallization, chromatography, or distillation to achieve the desired purity levels.
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed to convert the imidazo[4,5-c]pyridine ring system to its corresponding saturated form.
Substitution: Nucleophilic substitution reactions can be used to introduce various substituents at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas with a palladium catalyst are typical reducing agents.
Substitution: Various nucleophiles such as alkyl halides, amines, and alcohols are used in substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids and ketones.
Reduction Products: Saturated imidazo[4,5-c]pyridine derivatives.
Substitution Products: Various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand enzyme mechanisms and receptor interactions. Medicine: Industry: Utilized in the production of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the biological system and the specific derivatives synthesized from this compound.
Comparison with Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar ring structure but differ in the position of nitrogen atoms.
Indole derivatives: These compounds have a similar fused ring system but differ in the presence of a benzene ring fused to the pyridine ring.
Coumarin derivatives: These compounds feature a lactone ring system and are used in various pharmaceutical and industrial applications.
Uniqueness: The presence of the hydroxymethyl group and the tert-butyl ester in this compound provides unique chemical properties that distinguish it from other similar compounds
Properties
IUPAC Name |
tert-butyl 4-(hydroxymethyl)-3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3/c1-13(2,3)19-12(18)16-6-5-9-11(10(16)7-17)15(4)8-14-9/h8,10,17H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLJZHIAPTURIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1CO)N(C=N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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